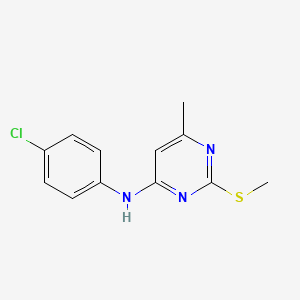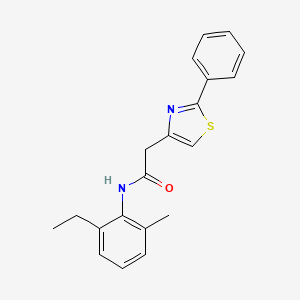![molecular formula C14H16N4O2S2 B11360048 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360048.png)
4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide is an organic compound with a complex structure that includes a benzothiophene ring, a thiadiazole ring, and a carbamoyl group
Preparation Methods
The synthesis of 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but they may include binding to specific proteins or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide include other benzothiophene derivatives and thiadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, compounds like methocarbamol and chlorantraniliprole have different applications and mechanisms of action
Properties
Molecular Formula |
C14H16N4O2S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-7-11(22-18-17-7)13(20)16-14-10(12(19)15-2)8-5-3-4-6-9(8)21-14/h3-6H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
XXUHUYNMDCQIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11359978.png)
![5-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359983.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)

![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)
![4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11360002.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11360004.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11360024.png)
![4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360029.png)
![5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360030.png)
![N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11360031.png)
